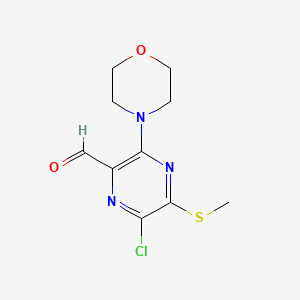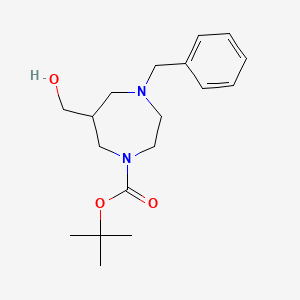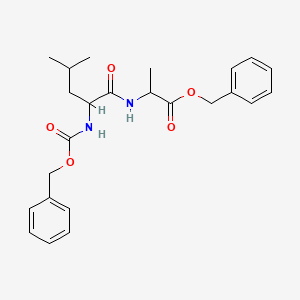![molecular formula C24H27FINO4 B13895628 tert-butyl 6-benzyloxy-4-fluoro-7-iodo-spiro[2H-benzofuran-3,4'-piperidine]-1'-carboxylate](/img/structure/B13895628.png)
tert-butyl 6-benzyloxy-4-fluoro-7-iodo-spiro[2H-benzofuran-3,4'-piperidine]-1'-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 6-benzyloxy-4-fluoro-7-iodo-spiro[2H-benzofuran-3,4’-piperidine]-1’-carboxylate: is a complex organic compound that features a spirocyclic structure. This compound is notable for its unique combination of functional groups, including a benzyloxy group, a fluoro substituent, and an iodine atom. The spirocyclic framework is a key structural motif in medicinal chemistry, often associated with enhanced biological activity and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 6-benzyloxy-4-fluoro-7-iodo-spiro[2H-benzofuran-3,4’-piperidine]-1’-carboxylate typically involves multiple steps, starting from commercially available precursors One common approach is to construct the spirocyclic core through a series of cyclization reactions
Cyclization: The spirocyclic core can be formed via intramolecular cyclization reactions, often catalyzed by transition metals such as palladium or copper.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl 6-benzyloxy-4-fluoro-7-iodo-spiro[2H-benzofuran-3,4’-piperidine]-1’-carboxylate can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde or benzoic acid derivative.
Reduction: The fluoro and iodo substituents can be reduced to form the corresponding hydrogenated derivatives.
Substitution: The iodo substituent can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (RSH) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzaldehyde or benzoic acid derivatives, while substitution of the iodo group can yield azide or thiol derivatives.
Wissenschaftliche Forschungsanwendungen
tert-Butyl 6-benzyloxy-4-fluoro-7-iodo-spiro[2H-benzofuran-3,4’-piperidine]-1’-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Medicine: Its potential therapeutic properties are being explored, particularly in the development of new drugs for treating various diseases.
Industry: The compound’s stability and reactivity make it useful in various industrial applications, including materials science and catalysis.
Wirkmechanismus
The mechanism of action of tert-butyl 6-benzyloxy-4-fluoro-7-iodo-spiro[2H-benzofuran-3,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets and pathways. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the fluoro and iodo substituents can influence the compound’s electronic properties and reactivity. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl 6-benzyloxy-4-fluoro-7-chloro-spiro[2H-benzofuran-3,4’-piperidine]-1’-carboxylate: Similar structure but with a chlorine substituent instead of iodine.
tert-Butyl 6-benzyloxy-4-fluoro-7-bromo-spiro[2H-benzofuran-3,4’-piperidine]-1’-carboxylate: Similar structure but with a bromine substituent instead of iodine.
Uniqueness
The presence of the iodine substituent in tert-butyl 6-benzyloxy-4-fluoro-7-iodo-spiro[2H-benzofuran-3,4’-piperidine]-1’-carboxylate imparts unique reactivity and electronic properties compared to its chloro and bromo analogs. Iodine is a larger and more polarizable atom, which can enhance the compound’s ability to participate in halogen bonding and other non-covalent interactions. This can lead to differences in biological activity and selectivity, making the iodine-containing compound a valuable tool for research and development.
Eigenschaften
Molekularformel |
C24H27FINO4 |
|---|---|
Molekulargewicht |
539.4 g/mol |
IUPAC-Name |
tert-butyl 4-fluoro-7-iodo-6-phenylmethoxyspiro[2H-1-benzofuran-3,4'-piperidine]-1'-carboxylate |
InChI |
InChI=1S/C24H27FINO4/c1-23(2,3)31-22(28)27-11-9-24(10-12-27)15-30-21-19(24)17(25)13-18(20(21)26)29-14-16-7-5-4-6-8-16/h4-8,13H,9-12,14-15H2,1-3H3 |
InChI-Schlüssel |
GDPKVMFWNFGUAL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)COC3=C(C(=CC(=C23)F)OCC4=CC=CC=C4)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


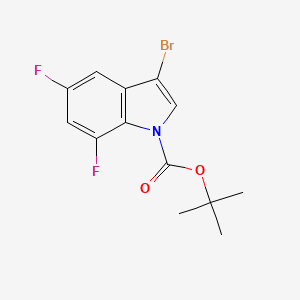
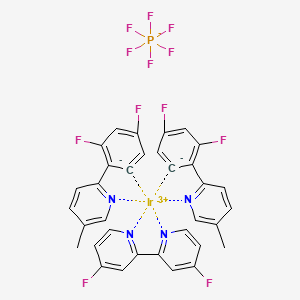





![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-8-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13895585.png)
![1-[4-Chloro-2-methyl-3-(trifluoromethyl)phenyl]ethanone](/img/structure/B13895588.png)
